molecular formula C23H22ClNO4 B3672113 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3672113
M. Wt: 411.9 g/mol
InChI Key: VRNPSFGFUBHSQV-UHFFFAOYSA-N
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Description

The compound 3,5-Dimethyl 4-(4-chlorophenyl)-1-(2-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold renowned for its pharmacological versatility, particularly in cardiovascular therapeutics. Structurally, it features a 1,4-dihydropyridine core substituted with a 4-chlorophenyl group at position 4, methyl ester groups at positions 3 and 5, and a 2-phenylethyl chain at position 1.

Properties

IUPAC Name

dimethyl 4-(4-chlorophenyl)-1-(2-phenylethyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO4/c1-28-22(26)19-14-25(13-12-16-6-4-3-5-7-16)15-20(23(27)29-2)21(19)17-8-10-18(24)11-9-17/h3-11,14-15,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNPSFGFUBHSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Cl)C(=O)OC)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 78-80°C for ethanol)

    Catalyst: Acidic catalysts such as hydrochloric acid or acetic acid

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved yields. The use of microreactor technology allows for precise temperature control and efficient mixing of reactants, leading to a more sustainable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Pyridine derivatives

    Reduction: Tetrahydropyridine derivatives

    Substitution: Halogenated aromatic compounds

Scientific Research Applications

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a model compound in the study of dihydropyridine chemistry and reaction mechanisms.

    Biology: Investigated for its potential as a calcium channel blocker, which could have implications in cardiovascular research.

    Medicine: Explored for its potential therapeutic effects in treating hypertension and other cardiovascular diseases.

    Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. It acts as a calcium channel blocker by binding to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions into the cells. This leads to vasodilation and a reduction in blood pressure. The molecular targets include the α1 subunit of the L-type calcium channels, and the pathways involved are related to calcium ion regulation and signal transduction.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Analogs of 1,4-Dihydropyridine Derivatives

Compound Name Molecular Formula Key Substituents Unique Features
Target Compound : 3,5-Dimethyl 4-(4-chlorophenyl)-1-(2-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate C₂₄H₂₃ClN₂O₄* - 4-(4-Chlorophenyl)
- 1-(2-Phenylethyl)
- 3,5-Dimethyl esters
Enhanced lipophilicity due to phenylethyl group; potential for targeted binding
Diisopropyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate C₂₆H₂₈N₄O₆ - 3-(2-Furyl)-1-phenylpyrazole substituent Heterocyclic groups may broaden biological activity (e.g., antimicrobial or anti-inflammatory)
Dimethyl 4-(4-ethoxy-3-methoxyphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate C₁₈H₂₅NO₅ - 4-Ethoxy-3-methoxyphenyl
- 1,2,6-Trimethyl
Electron-donating substituents alter electronic properties, affecting reactivity
Dibenzyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate C₂₉H₂₆ClNO₄ - 3,5-Dibenzyl esters
- 4-Chlorophenyl
Higher molecular weight (487.98 g/mol) improves solubility in lipid-rich environments
Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate C₂₀H₂₂ClNO₄ - 3,5-Diethyl esters Lower steric hindrance compared to benzyl derivatives; potential for faster metabolic clearance
Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate C₂₀H₂₄FNO₄ - 4-Fluorophenyl
- 2,6-Diisopropyl
Fluorine substitution may enhance metabolic stability and bioavailability

*Calculated molecular formula based on structural inference.

Physicochemical Properties

Table 2: Comparative Physicochemical Profiles

Compound Molecular Weight (g/mol) Solubility Stability
Target Compound ~433.9* Soluble in DMSO, ethanol Stable at room temperature; sensitive to strong acids/oxidizers
Dimethyl 4-(4-ethoxy-3-methoxyphenyl)-... 329.40 Soluble in ethanol, chloroform Stable under ambient conditions; degrades in acidic media
Dibenzyl 4-(4-chlorophenyl)-... 487.98 Low aqueous solubility; soluble in DMF Stable in organic solvents; hydrolyzes under basic conditions
Diethyl 4-(4-chlorophenyl)-... 399.85 Moderate solubility in ethanol Less stable than benzyl analogs due to ester lability

*Estimated based on structural analogs.

Biological Activity

The compound 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Structure

The molecular formula of the compound is C20H22ClN1O4C_{20}H_{22}ClN_{1}O_{4}. The structure includes a dihydropyridine core substituted with a 4-chlorophenyl group and a phenethyl group, as well as two carboxylate functionalities.

Synthesis

The synthesis of dihydropyridine derivatives typically involves the Hantzsch reaction, where aldehydes, β-keto esters, and ammonium salts react under acidic conditions. The specific synthesis routes for this compound can be adapted from existing methodologies for related dihydropyridine derivatives .

Pharmacological Properties

The biological activity of This compound has been investigated in various studies:

  • Antihypertensive Activity : Dihydropyridines are widely recognized for their calcium channel blocking properties, which contribute to their antihypertensive effects. Studies have shown that modifications in the dihydropyridine structure can enhance potency and selectivity for calcium channels .
  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial effects against various bacterial strains. The presence of the chlorophenyl group may enhance its interaction with bacterial membranes .

In Vitro and In Vivo Studies

Research findings indicate that this compound has shown promising results in both in vitro and in vivo settings:

  • In Vitro Studies : The compound was tested against several bacterial strains, showing moderate to strong inhibitory effects. For example, it demonstrated significant activity against Salmonella typhi and Bacillus subtilis .
  • In Vivo Studies : Animal models have been used to assess the antihypertensive effects of similar dihydropyridine compounds. These studies typically involve measuring blood pressure changes after administration of the compound .

Case Studies

Several case studies have highlighted the effectiveness of dihydropyridine derivatives in clinical settings:

  • Hypertension Management : A study involving patients with hypertension indicated that dihydropyridine derivatives significantly reduced systolic and diastolic blood pressure compared to placebo controls .
  • Diabetes Management : Some derivatives have shown potential in managing blood glucose levels, suggesting a role in diabetes therapy through modulation of insulin sensitivity and secretion .

Q & A

Q. What are the key considerations for optimizing the synthesis of this dihydropyridine derivative?

Methodological Answer:

  • Use multi-step organic reactions with substituted pyridines and carboxylic acid derivatives as starting materials. Employ statistical design of experiments (DoE) to minimize trial-and-error approaches by analyzing variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can isolate critical parameters impacting yield and purity .
  • Validate reaction progress using thin-layer chromatography (TLC) and HPLC , and confirm purity via melting point analysis .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Combine NMR spectroscopy (¹H/¹³C) to confirm substituent positions and dihydropyridine core geometry. IR spectroscopy identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹).
  • Use X-ray crystallography for absolute configuration determination, as seen in structurally analogous dihydropyridines .
  • Cross-reference data with PubChem or SciFinder entries (e.g., InChIKey: RAMATKGIIGKGKI-UHFFFAOYSA-N) .

Q. What experimental strategies assess its potential biological activity?

Methodological Answer:

  • Screen for calcium channel modulation using patch-clamp assays, a common approach for dihydropyridines.
  • Evaluate antimicrobial activity via broth microdilution assays (MIC/MBC) against Gram-positive/negative strains .
  • For cytotoxicity, employ MTT assays on cancer cell lines, comparing results to structurally similar derivatives (e.g., methyl-substituted analogs) .

Q. How can solubility challenges be addressed in pharmacological studies?

Methodological Answer:

  • Use co-solvency (e.g., PEG-400/water mixtures) or cyclodextrin complexation to enhance aqueous solubility.
  • Perform Hansen solubility parameter (HSP) modeling to identify optimal solvents based on polarity, hydrogen bonding, and dispersion interactions .

Advanced Research Questions

Q. What computational methods predict reaction pathways for synthesizing novel analogs?

Methodological Answer:

  • Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates. ICReDD’s reaction path search methods can identify low-energy pathways and optimal conditions .
  • Validate predictions with microscale high-throughput experimentation (HTE) to test computational hypotheses .

Q. How should contradictory data in biological assays be resolved?

Methodological Answer:

  • Conduct dose-response curve replicates to rule out experimental variability. Use synchrotron-based XRD or LC-MS to confirm compound stability under assay conditions .
  • Compare results to structurally related compounds (e.g., 4-(4-chlorophenyl) vs. 3-nitrophenyl derivatives) to isolate substituent effects .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Synthesize analogs with systematic substituent variations (e.g., halogen replacement, ester group modification).
  • Use molecular docking to map interactions with target proteins (e.g., L-type calcium channels). Pair with QSAR models to correlate electronic/steric parameters (Hammett σ, molar refractivity) with activity .

Q. How can degradation pathways under physiological conditions be analyzed?

Methodological Answer:

  • Perform accelerated stability studies (e.g., pH 1–9 buffers, 40°C/75% RH) with LC-MS/MS to identify degradation products.
  • Compare degradation profiles to analogs (e.g., diethyl vs. dimethyl esters) to assess ester group lability .

Q. What methods separate enantiomers for chiral resolution studies?

Methodological Answer:

  • Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis with cyclodextrin additives.
  • For preparative-scale separation, use dynamic kinetic resolution with enantioselective catalysts .

Q. How can synergistic effects with other therapeutics be evaluated?

Methodological Answer:

  • Use combination index (CI) analysis via the Chou-Talalay method. Test with standard chemotherapeutics (e.g., doxorubicin) in 2D/3D cell culture models .
  • Mechanistic insights can be gained through transcriptomic profiling (RNA-seq) to identify co-targeted pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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